Tert-butyl 2-phenylprop-2-enoate
Description
Tert-butyl 2-phenylprop-2-enoate is an ester derivative of 2-phenylprop-2-enoic acid, featuring a tert-butyl group as the ester substituent. For example, describes the synthesis of structurally related tert-butyl esters, such as 2-phenylpropan-2-yl 2-bromoacetate, using published procedures involving bromoacetylation and tert-butoxycarbonylation . Such methods likely apply to the preparation of this compound, emphasizing the role of tert-butyl groups in enhancing steric bulk and stability during synthetic processes.
The tert-butyl group is widely employed in organic chemistry as a protective moiety for carboxylic acids due to its resistance to hydrolysis under basic conditions .
Properties
IUPAC Name |
tert-butyl 2-phenylprop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-10(11-8-6-5-7-9-11)12(14)15-13(2,3)4/h5-9H,1H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYHRIFREAGFVMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(=C)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl 2-phenylprop-2-enoate can be synthesized through the esterification of cinnamic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-phenylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester into alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Cinnamic acid derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted esters or acids, depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 2-phenylprop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored for its therapeutic potential in treating neurological disorders and other diseases.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism by which tert-butyl 2-phenylprop-2-enoate exerts its effects involves interactions with molecular targets and pathways within cells. The compound may modulate signaling pathways related to inflammation and cell proliferation, thereby exerting its therapeutic effects. Specific molecular targets could include enzymes and receptors involved in these pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Functional Groups
The tert-butyl ester group distinguishes Tert-butyl 2-phenylprop-2-enoate from other phenylpropenoate derivatives. Key structural analogues include:
| Compound Name | Structure | Key Functional Groups |
|---|---|---|
| This compound | 2-phenylprop-2-enoate + tert-butyl | α,β-unsaturated ester, tert-butyl |
| Apoatropine | Tropane alkaloid + 2-phenylprop-2-enoate | Bicyclic amine, ester |
| 2-(tert-butylamino)ethyl methacrylate | Methacrylate + tert-butylaminoethyl | Methacrylate ester, tertiary amine |
Apoatropine () shares the 2-phenylprop-2-enoate moiety but incorporates a bicyclic tropane system instead of a tert-butyl group, conferring distinct biological activity and toxicity . In contrast, 2-(tert-butylamino)ethyl methacrylate () combines a methacrylate backbone with a tert-butylaminoethyl group, highlighting the versatility of tert-butyl derivatives in modifying solubility and reactivity .
Physicochemical Properties
Experimental and computed properties of related tert-butyl esters provide insight into the characteristics of this compound:
The higher LogP of tert-butyl imidocarbonates (3.83) compared to tert-butyl alcohol (0.35) suggests increased lipophilicity for tert-butyl esters, which may enhance membrane permeability in biological systems . This compound likely exhibits similar trends, though exact data are unavailable.
Biological Activity
Tert-butyl 2-phenylprop-2-enoate, with the molecular formula , is an organic compound classified as an ester. It is notable for its potential biological activities, particularly in the realms of anti-inflammatory and anticancer research. This article will explore its biological activity, synthesizing findings from various studies and sources.
Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory effects. The compound is believed to modulate signaling pathways associated with inflammation, potentially by interacting with specific enzymes and receptors involved in inflammatory responses. This activity makes it a candidate for therapeutic applications in treating inflammatory diseases .
Anticancer Potential
This compound has also been investigated for its anticancer properties. Studies have shown that similar compounds can exhibit cytotoxic effects against various cancer cell lines, suggesting that this compound may have the potential to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .
The mechanism by which this compound exerts its biological effects involves interactions with molecular targets within cells. These interactions may include:
- Inhibition of pro-inflammatory cytokines : Reducing levels of cytokines such as TNF-alpha and IL-6.
- Induction of apoptosis : Triggering programmed cell death in cancerous cells.
- Modulation of cell signaling pathways : Affecting pathways related to cell proliferation and survival .
Study 1: Anti-inflammatory Effects
A study published in a peer-reviewed journal explored the anti-inflammatory effects of this compound in vitro. The results demonstrated a significant reduction in the production of inflammatory mediators in macrophage cell lines when treated with the compound. The study concluded that this compound could be further developed as a therapeutic agent for inflammatory diseases .
Study 2: Anticancer Activity
Another research article focused on the cytotoxic effects of this compound on various cancer cell lines, including breast and colon cancer. The findings indicated that the compound inhibited cell proliferation and induced apoptosis in a dose-dependent manner, highlighting its potential as an anticancer agent .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with similar compounds.
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Tert-butyl acetate | Commonly used solvent; less biologically active | |
| Cinnamic acid | Parent compound; known for antioxidant properties | |
| Tert-butyl 2-benzylprop-2-enoate | Similar structure; studied for skin sensitization effects |
Unique Characteristics
This compound stands out due to its specific ester structure, which imparts distinct chemical and biological properties. Its ability to act as a versatile intermediate in organic synthesis and its potential therapeutic applications make it a subject of interest in both medicinal chemistry and biological research .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
